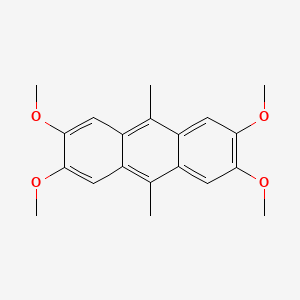

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Overview

Description

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (TDMA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied in recent years due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. TDMA is a member of the anthracene family and has a unique chemical structure that allows it to be used in a variety of ways.

Scientific Research Applications

Synthesis of Polymers of Intrinsic Microporosity

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene: is used in the synthesis of polymers of intrinsic microporosity (PIMs). These polymers are characterized by their rigid and contorted molecular structure, which does not pack efficiently, leaving molecular-sized free volumes. This property makes them ideal for gas separation applications, as they can discriminate between molecules of different sizes and shapes .

Gas Permeation Properties

The compound is integral in the study of gas permeation properties of anthracene maleimide-based PIMs. These studies focus on the transport properties of gases like oxygen, nitrogen, and carbon dioxide through the polymer matrix. The introduction of anthracene maleimide units has shown to enhance the CO2 selectivity of copolymers, making them potentially useful for CO2/N2 separation in industrial applications .

properties

IUPAC Name |

2,3,6,7-tetramethoxy-9,10-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIORIWMGKOZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558547 | |

| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

CAS RN |

13985-15-4 | |

| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

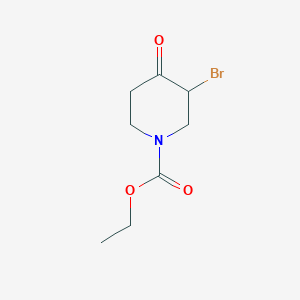

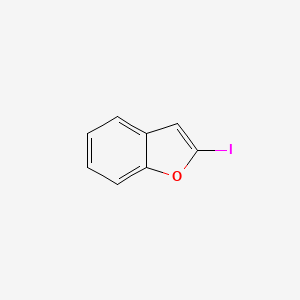

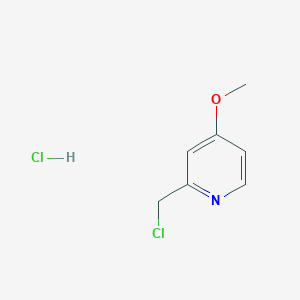

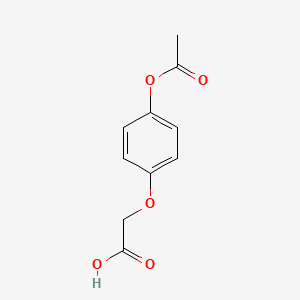

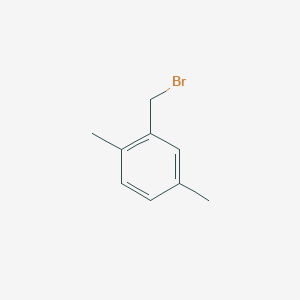

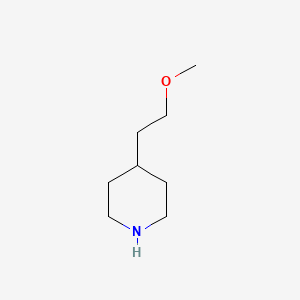

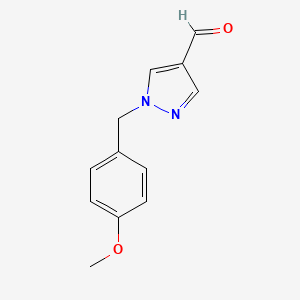

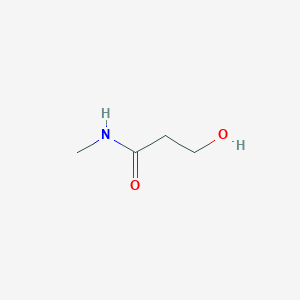

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene of interest in materials science?

A1: 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (1) readily forms a stable cation radical upon electrochemical oxidation. [] This property makes it and its derivatives highly attractive for applications in molecular electronics and nanotechnology, particularly in developing electrical and photoconductors, ferromagnets, sensors, and optical and electrochemical switches. [, ]

Q2: How does the structure of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene influence its electrochemical behavior?

A2: DFT calculations and X-ray crystallography revealed that the cation radical of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene forms a unique dicationic homotrimer. [] This trimer consists of two cationic molecules and one neutral molecule of the compound, held together in a close cofacial association with an interplanar separation of ~3.2 Å. [] This specific structural arrangement contributes to the stability of the cation radical.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.